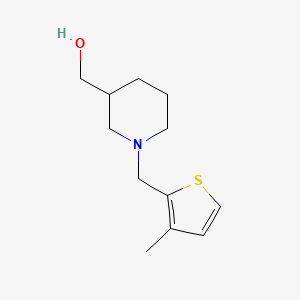

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol

Description

Properties

IUPAC Name |

[1-[(3-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NOS/c1-10-4-6-15-12(10)8-13-5-2-3-11(7-13)9-14/h4,6,11,14H,2-3,5,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAVAYSSMCMOASS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)CN2CCCC(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol generally follows a multi-step approach:

Step 1: Synthesis or procurement of 3-methylthiophene derivatives

The 3-methylthiophene moiety is typically prepared or commercially sourced. Functionalization at the 2-position (adjacent to the methyl) is often achieved via halogenation or lithiation to enable further coupling.Step 2: Formation of the piperidine ring with hydroxymethyl substitution

The piperidine ring bearing a hydroxymethyl group at the 3-position can be synthesized through reductive amination or other ring-forming reactions starting from suitable precursors such as 3-piperidone derivatives or amino alcohols.Step 3: Coupling of the 3-methylthiophen-2-ylmethyl group to the piperidine nitrogen

This is commonly achieved by alkylation of the piperidine nitrogen with a suitable electrophile, such as 3-methylthiophen-2-ylmethyl halide or a related activated derivative.

Detailed Preparation Routes

Based on the patent literature and related synthetic methodologies, the following detailed preparation methods are identified:

Alkylation of Piperidin-3-yl-methanol with 3-Methylthiophen-2-ylmethyl Halide

-

- Starting material: 3-hydroxymethylpiperidine (piperidin-3-yl)methanol

- Alkylating agent: 3-methylthiophen-2-ylmethyl chloride or bromide

- Base: Sodium hydride or potassium carbonate

- Solvent: Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

- Temperature: Room temperature to mild heating (25–60 °C)

- Atmosphere: Inert (nitrogen or argon) to avoid oxidation of thiophene

-

- The piperidin-3-yl-methanol is dissolved in dry DMF under nitrogen atmosphere.

- Sodium hydride is added carefully to deprotonate the piperidine nitrogen, generating the nucleophilic amine.

- The 3-methylthiophen-2-ylmethyl halide is added dropwise, and the reaction mixture is stirred for several hours.

- After completion (monitored by TLC or HPLC), the reaction is quenched with water, and the product is extracted with ethyl acetate.

- The organic layers are washed, dried, and concentrated. Purification by flash chromatography yields the target compound.

-

- Caution is required due to hydrogen evolution when sodium hydride is used.

- The thiophene ring is sensitive to oxidation; thus, inert atmosphere and anhydrous conditions are critical.

- The reaction yield typically ranges from 60% to 80%.

Alternative Route: Reductive Amination

-

- Starting materials: 3-hydroxymethylpiperidine and 3-methylthiophene-2-carboxaldehyde

- Reducing agent: Sodium triacetoxyborohydride or sodium cyanoborohydride

- Solvent: Dichloromethane or methanol

- Temperature: Room temperature

- Acid catalyst: Acetic acid (catalytic amount)

-

- The aldehyde and the piperidine derivative are mixed in solvent with a catalytic amount of acetic acid.

- The reducing agent is added slowly to the mixture to facilitate reductive amination, forming the secondary amine linkage.

- The reaction is stirred at room temperature until completion.

- Workup involves aqueous quenching, extraction, and purification by chromatography.

-

- This method avoids the need for pre-formed halides and can be more straightforward.

- The hydroxymethyl group remains intact under mild reductive amination conditions.

- Yields are generally comparable to alkylation methods.

Purification and Characterization

- Purification is typically achieved by flash chromatography using ethyl acetate/hexane mixtures.

- The compound is isolated as a solid or oil depending on the scale and conditions.

- Characterization is performed by NMR (¹H, ¹³C), mass spectrometry (MS), and melting point analysis.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|---|

| Alkylation | 3-Hydroxymethylpiperidine + 3-methylthiophen-2-ylmethyl halide | NaH or K2CO3, DMF, inert atmosphere, RT-60 °C | Direct, well-established | 60–80 | Requires careful handling of NaH; sensitive to oxidation |

| Reductive Amination | 3-Hydroxymethylpiperidine + 3-methylthiophene-2-carboxaldehyde | NaBH(OAc)3 or NaCNBH3, DCM/MeOH, RT | Avoids halide synthesis; mild conditions | 65–85 | Preserves hydroxymethyl; simpler workup |

Research Findings and Notes

- The alkylation method is widely used in the synthesis of related piperidine derivatives bearing aromatic substituents due to its straightforward approach and availability of reagents.

- Reductive amination offers a complementary route, especially when halide synthesis is cumbersome or yields are low.

- The presence of the methylthiophene ring requires inert atmosphere conditions to prevent oxidation and polymerization.

- Both methods allow for the preservation of the hydroxymethyl group on the piperidine ring, which is essential for the biological activity or further functionalization.

- Purification by flash chromatography with ethyl acetate and hexane mixtures is effective in isolating the pure compound.

- Mass spectrometry confirms the molecular ion peak consistent with the compound’s molecular weight, and NMR spectra show characteristic signals for the piperidine ring, thiophene ring, methyl group, and hydroxymethyl protons.

Chemical Reactions Analysis

Types of Reactions

(1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

Reduction: The compound can be reduced to modify the functional groups present.

Substitution: The methylthiophene moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carbonyl compound, while reduction could lead to the formation of an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities. Compounds containing piperidine and thiophene moieties have been investigated for their pharmacological properties, including antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with biological targets, making it a candidate for therapeutic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring and thiophene moiety could play crucial roles in binding to these targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*LogP values are estimated unless explicitly reported.

†Inferred from structural analogs.

‡Approximation based on thiophene-containing analogs.

Key Observations:

Heterocyclic Influence: The thiazole derivative (LogP 1.846) exhibits lower lipophilicity than the target compound’s thiophene analog due to thiazole’s nitrogen atom, which enhances polarity and hydrogen-bond acceptor capacity .

Substituent Effects :

- The 4-methylbenzyl analog lacks a heterocycle, resulting in higher hydrophobicity and simpler pharmacokinetic profiles compared to thiophene-containing compounds .

- Bis(3-methylthiophen-2-yl) substitution (MW 410.59) significantly increases molecular weight and steric hindrance, likely impacting bioavailability and target engagement .

Synthetic Complexity :

- Compounds with multiple heterocycles (e.g., bis-thiophene derivatives) require multi-step syntheses involving coupling agents like CDI or K₂CO₃-mediated alkylation, whereas simpler analogs (e.g., benzyl derivatives) are synthesized via straightforward condensation .

Biological Activity

The compound (1-((3-Methylthiophen-2-yl)methyl)piperidin-3-yl)methanol , with the CAS number 864410-31-1, is a complex organic molecule characterized by a piperidine ring substituted with a methylthiophene moiety and a hydroxymethyl group. This unique structure suggests a potential for diverse biological activities, making it a candidate for pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both aliphatic and aromatic components in its structure can significantly influence its interactions with biological targets, such as enzymes and receptors. The following table summarizes key structural features:

| Feature | Description |

|---|---|

| Piperidine Ring | A six-membered ring with nitrogen, contributing to biological activity. |

| Methylthiophene Moiety | Enhances lipophilicity and potential receptor interactions. |

| Hydroxymethyl Group | May participate in hydrogen bonding, influencing binding affinity. |

The biological activity of this compound may involve modulation of specific receptors or enzymes. Its mechanism of action is likely related to its ability to bind to these molecular targets, potentially influencing pathways associated with neurological functions and other physiological processes.

Pharmacological Potential

Preliminary studies suggest that compounds with similar structures exhibit significant biological activities. For instance, derivatives of piperidine are known for their roles as analgesics, anxiolytics, and antidepressants. The unique combination of structural elements in this compound may enhance its bioactivity compared to simpler analogs.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Piperidine + Methylthiophene + Hydroxymethyl | Potential antidepressant, CNS activity |

| 3-Methylthiophene | Simple thiophene ring | Limited biological activity |

| Piperidine Derivatives | Varies widely | Analgesic, anxiolytic |

| Methylphenidate | Piperidine derivative | Stimulant for ADHD |

Case Studies and Research Findings

Research into the biological activity of this compound is still in the preliminary stages. However, studies on structurally similar compounds provide insights into its potential applications:

- Antidepressant Activity : Compounds resembling this structure have been evaluated for their antidepressant properties through various assays assessing their effects on neurotransmitter levels.

- CNS Activity : Investigations into central nervous system interactions indicate that modifications in the piperidine ring can lead to enhanced potency against specific targets involved in mood regulation.

- Synthetic Pathways : The synthesis of this compound typically involves several steps including cyclization reactions to form the piperidine ring, substitution reactions to introduce the methylthiophene group, and hydroxymethylation reactions to add the hydroxymethyl group. These synthetic routes are crucial for optimizing yield and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.